molecular formula C7H4ClN3O2 B13064426 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid

Cat. No.: B13064426
M. Wt: 197.58 g/mol
InChI Key: UYOUSBRLRLLYNZ-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid: is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole derivatives with triazine precursors under controlled conditions. For instance, the reaction of pyrrolo[1,2-f][1,2,4]triazin-4(3H)-one with chlorinating agents can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the regulation of various cellular processes and have therapeutic potential in treating diseases such as cancer .

Medicine: In medicine, derivatives of this compound are explored for their antiviral and anticancer properties. For instance, the pyrrolo[2,1-f][1,2,4]triazine scaffold is a key component in drugs like remdesivir, which is used to treat viral infections .

Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific electronic or photonic properties .

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition can lead to the suppression of cancer cell proliferation and the reduction of viral replication .

Comparison with Similar Compounds

  • 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
  • 4-Chloropyrrolo[2,1-f][1,2,4]triazine

Comparison: While these compounds share a similar core structure, 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is unique due to the presence of the carboxylic acid group at the 7-position. This functional group can significantly influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-4-1-2-5(7(12)13)11(4)10-3-9-6/h1-3H,(H,12,13)

InChI Key

UYOUSBRLRLLYNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C(=O)O)Cl

Origin of Product

United States

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